A Technical Guide to the Spectroscopic Characterization of 2-(Decan-2-yl)thiophene
A Technical Guide to the Spectroscopic Characterization of 2-(Decan-2-yl)thiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Decan-2-yl)thiophene is a substituted thiophene molecule with potential applications in organic electronics, materials science, and as a building block in medicinal chemistry. Thiophene-containing compounds are of significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] A thorough spectroscopic characterization is essential for the unequivocal identification and quality control of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Decan-2-yl)thiophene and provides detailed experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-(Decan-2-yl)thiophene. These predictions are derived from the known spectral data of thiophene, 2-alkylthiophenes, and n-decane.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | dd | 1H | H-5 (Thiophene ring) |
| ~6.95 | dd | 1H | H-4 (Thiophene ring) |
| ~6.85 | dd | 1H | H-3 (Thiophene ring) |
| ~3.10 | sextet | 1H | CH (on decanyl chain, attached to thiophene) |
| ~1.65 | m | 2H | CH₂ (on decanyl chain) |
| ~1.30 | m | 12H | (CH₂)₆ (on decanyl chain) |
| ~1.25 | d | 3H | CH₃ (on decanyl chain, attached to CH) |
| ~0.88 | t | 3H | CH₃ (terminal on decanyl chain) |
Note: The chemical shifts for the thiophene protons are based on typical values for 2-substituted thiophenes. The multiplicity and integration are predicted based on the structure.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2 (Thiophene ring) |
| ~127 | C-5 (Thiophene ring) |
| ~124 | C-4 (Thiophene ring) |
| ~123 | C-3 (Thiophene ring) |
| ~40 | CH (on decanyl chain, attached to thiophene) |
| ~38 | CH₂ (on decanyl chain) |
| ~32 | CH₂ (on decanyl chain) |
| ~29.5 | (CH₂)n (on decanyl chain) |
| ~29.3 | (CH₂)n (on decanyl chain) |
| ~22.7 | CH₂ (on decanyl chain) |
| ~21 | CH₃ (on decanyl chain, attached to CH) |
| ~14 | CH₃ (terminal on decanyl chain) |
Note: These chemical shifts are estimations based on known data for 2-alkylthiophenes and long-chain alkanes.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (Thiophene ring) |
| 2955-2850 | Strong | C-H stretching (Alkyl chain) |
| ~1465 | Medium | C-H bending (Alkyl chain) |
| ~824 | Strong | C-H out-of-plane bending (2-substituted thiophene) |
| ~700 | Strong | C-S stretching (Thiophene ring) |
Note: Characteristic thiophene ring vibrations and alkyl C-H vibrations are expected to be the most prominent features.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 224 | Moderate | [M]⁺ (Molecular ion) |
| 111 | High | [M - C₈H₁₇]⁺ |
| 97 | Very High | [Thiophene-CH-CH₃]⁺ |
Note: The fragmentation pattern is predicted to involve the loss of the alkyl chain and cleavage at the benzylic-like position.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of 2-(Decan-2-yl)thiophene is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
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¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added.
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¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Typically, 1024 scans are accumulated to achieve a good signal-to-noise ratio.
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Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
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Sample Preparation: A small drop of neat liquid 2-(Decan-2-yl)thiophene is placed directly onto the ATR crystal.
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Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then baseline-corrected.
Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer with an electron ionization (EI) source.
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Sample Introduction: A dilute solution of 2-(Decan-2-yl)thiophene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS).
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Ionization: Electron ionization is performed at a standard energy of 70 eV.
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Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500.
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Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Plausible workflow for the synthesis and spectroscopic characterization of 2-(Decan-2-yl)thiophene.
